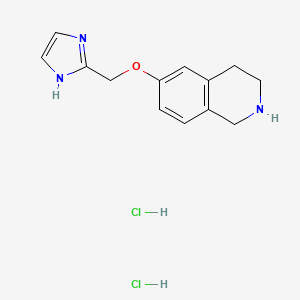

6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Description

Properties

IUPAC Name |

6-(1H-imidazol-2-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.2ClH/c1-2-12(17-9-13-15-5-6-16-13)7-10-3-4-14-8-11(1)10;;/h1-2,5-7,14H,3-4,8-9H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWJESXNPBVUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)OCC3=NC=CN3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The THIQ backbone is synthesized from a phenethylamine precursor. For 6-hydroxy-THIQ:

- Starting Material : 3-Hydroxyphenethylamine is protected as its acetyl derivative using acetic anhydride under basic conditions.

- Cyclization : Treatment with phosphorus oxychloride (POCl₃) induces cyclodehydration, forming 6-hydroxy-3,4-dihydroisoquinoline.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or lithium aluminum hydride (LiAlH₄) reduces the dihydroisoquinoline to 6-hydroxy-1,2,3,4-tetrahydroisoquinoline.

Key Data :

- Yield: 68–75% after reduction.

- Characterization: $$ ^1H $$-NMR (400 MHz, CDCl₃) δ 6.72 (s, 1H, ArH), 3.15 (t, J = 5.8 Hz, 2H, CH₂), 2.85 (t, J = 5.8 Hz, 2H, CH₂).

Salt Formation and Purification

Dihydrochloride Preparation

- Protonation : The free base (1 equiv) is dissolved in anhydrous ethanol, treated with HCl (2.2 equiv, 2M in Et₂O), and stirred at 0°C.

- Crystallization : Slow evaporation yields the dihydrochloride as a white crystalline solid.

Analytical Data :

- MP: 214–216°C (decomp.).

- HPLC Purity: 99.5% (C18 column, 0.1% TFA in H₂O/MeCN).

- $$ ^1H $$-NMR (D₂O): δ 7.45 (s, 1H, imidazole-H), 6.95 (s, 1H, ArH), 4.65 (s, 2H, OCH₂).

Challenges and Mitigation Strategies

- Imidazole Stability : The imidazole ring is sensitive to strong acids. Protonation is performed at low temperatures to prevent decomposition.

- Regioselectivity : Mitsunobu ensures exclusive etherification at the 6-position, avoiding N-alkylation.

- Scalability : Williamson synthesis is cost-effective for industrial production despite longer reaction times.

Chemical Reactions Analysis

6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the hydrogenation of imidazole derivatives can be achieved using palladium or nickel catalysts under high pressure and temperature conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The imidazole ring is known for its broad range of biological activities, including antibacterial, antiviral, and antifungal properties . Additionally, the tetrahydroisoquinoline moiety is found in various natural products with pharmacological activities.

Mechanism of Action

The mechanism of action of 6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity . For example, imidazole-containing compounds can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . The tetrahydroisoquinoline moiety can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroisoquinoline derivatives are a well-studied class of compounds due to their pharmacological versatility. Below is a detailed comparison of 6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride with structurally analogous compounds:

Structural and Functional Differences

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 2328-12-3) Key Difference: Lacks the imidazole-methoxy group; instead, it has two methoxy substituents at the 6- and 7-positions. This may influence receptor selectivity and metabolic stability .

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 42923-77-3) Key Difference: Contains a single methoxy group at the 6-position and lacks the imidazole moiety. Impact: Simpler structure may reduce binding affinity to complex biological targets compared to the imidazole-containing analog. Pharmacokinetic profiles (e.g., absorption, half-life) may also differ significantly .

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride Key Difference: Incorporates a carboxylic acid group at the 3-position, adding anionic character. Impact: The carboxylic acid enhances solubility but may limit blood-brain barrier permeability, unlike the neutral imidazole group in the target compound, which could favor CNS activity .

Tioconazole-Related Compounds (e.g., USP Tioconazole Related Compound B RS) Key Difference: Contain dichlorophenethyl and thienyl groups attached to imidazole, differing entirely in core structure (non-tetrahydroisoquinoline).

Data Table: Structural and Pharmacological Comparisons

| Compound Name (CAS No.) | Core Structure | Substituents | Key Pharmacological Feature | Similarity Score |

|---|---|---|---|---|

| Target Compound | Tetrahydroisoquinoline | 6-(Imidazol-2-yl-methoxy) | Enhanced solubility, H-bonding | — |

| 6,7-Dimethoxy-THIQ HCl (2328-12-3) | Tetrahydroisoquinoline | 6,7-Dimethoxy | Lipophilicity-driven CNS penetration | 0.98 |

| 6-Methoxy-THIQ (42923-77-3) | Tetrahydroisoquinoline | 6-Methoxy | Simplified metabolic clearance | 0.96 |

| (S)-6,7-Dimethoxy-THIQ-3-COOH HCl | Tetrahydroisoquinoline | 6,7-Dimethoxy, 3-carboxylic acid | Ionizable, limited BBB permeability | — |

Research Findings and Implications

Receptor Binding : The imidazole moiety in the target compound may enable interactions with histamine or adrenergic receptors, as seen in other imidazole-containing drugs (e.g., cimetidine) .

Metabolic Stability : Compared to methoxy analogs, the imidazole group could increase susceptibility to CYP450-mediated metabolism, necessitating structural optimization for improved half-life .

Neuroactivity : Structural parallels to MPTP (a neurotoxin causing parkinsonism) suggest the need for caution in CNS-targeted applications, though the dihydrochloride form may mitigate toxicity risks .

Biological Activity

The compound 6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (THIQ) has garnered attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of THIQ derivatives typically involves the reaction of homophthalic anhydride with imines, leading to the formation of various tetrahydroisoquinoline derivatives. This method allows for the introduction of different pharmacophores at the 2nd and 3rd positions of the isoquinoline ring, which is crucial for enhancing biological activity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against strains of human coronaviruses, specifically HCoV-229E and HCoV-OC43. Initial evaluations demonstrated promising antiviral activity, suggesting that modifications in the structure could lead to enhanced efficacy against viral infections .

Antitumor Properties

The compound has also been evaluated for its antitumor properties. In vitro studies indicate that certain THIQ derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values in the low micromolar range against aggressive tumors, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .

The mechanism by which THIQ exerts its biological effects is believed to involve multiple pathways:

- Inhibition of key enzymes : Some derivatives have been identified as potent inhibitors of enzymes involved in tumor progression and inflammation.

- Modulation of signaling pathways : The compound may influence signaling pathways such as ERK1/2, which are critical in cell proliferation and survival .

Case Studies

Several case studies have documented the biological effects of THIQ derivatives:

- Antiviral Study : A study conducted by researchers evaluated the effectiveness of THIQ derivatives against human coronaviruses. The results indicated a significant reduction in viral load in treated cells compared to controls, with some compounds achieving IC50 values below 10 µM .

- Antitumor Study : In another study focusing on cancer cell lines, various THIQ derivatives were tested for their cytotoxicity. The most active compounds demonstrated IC50 values ranging from 5 to 15 µM against breast and lung cancer cell lines, indicating their potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.